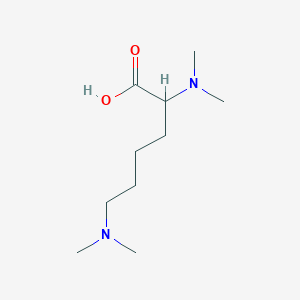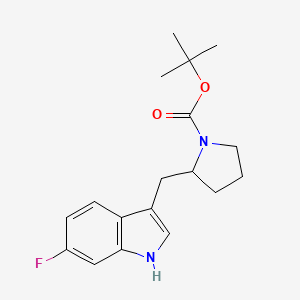
2,6-Bis(dimethylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(dimethylamino)hexanoic acid is a chiral compound belonging to the class of tertiary aminesThis compound has gained significant attention due to its unique chemical structure and biological activity.
Preparation Methods
The synthesis of 2,6-Bis(dimethylamino)hexanoic acid involves several steps. One common method includes the reductive methylation of lysine derivatives. The reaction conditions typically involve the use of formaldehyde and a reducing agent such as sodium cyanoborohydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. .
Scientific Research Applications
2,6-Bis(dimethylamino)hexanoic acid is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in peptide derivatization for mass spectrometry-based proteomics, aiding in the identification and quantification of proteins.
Industry: The compound is used in polymer synthesis and catalysis, contributing to the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 2,6-Bis(dimethylamino)hexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, participating in various chemical transformations. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
2,6-Bis(dimethylamino)hexanoic acid can be compared with other similar compounds, such as:
- 2-(dimethylamino)-acetic acid
- 3-(dimethylamino)-propanoic acid
- 4-(dimethylamino)-butanoic acid
- 5-(dimethylamino)-pentanoic acid These compounds share the dimethylamino functional group but differ in the length of the carbon chain. The unique aspect of this compound is its specific chain length, which influences its chemical properties and reactivity .
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,6-bis(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
HNWHSCYWLXEVJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)




![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)




![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)

